BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(Chloromethyl)-4-nitro-1,3-benzoxazole
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(Chloromethyl)-4-nitro-1,3-
Compound Name:
benzoxazole

Cat. No.: B115646

An In-depth Technical Guide to the Chemical Properties and Applications of 2-
(Chloromethyl)-4-nitro-1,3-benzoxazole

Foreword: A Chemist's Perspective on a Versatile
Scaffold

In the landscape of medicinal chemistry and materials science, the strategic value of a
chemical intermediate is measured by its versatility, reactivity, and potential for diversification.
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a compound that exemplifies these qualities. It
is not merely a collection of atoms, but a carefully arranged scaffold featuring three distinct
points of chemical interest: the stable aromatic benzoxazole core, a highly reactive electrophilic
chloromethyl group, and an electron-withdrawing nitro group that can be chemically
transformed.

This guide is designed for the practicing researcher and drug development professional. It
moves beyond a simple recitation of data to provide a deeper understanding of why this
molecule behaves as it does and how its unique properties can be harnessed. We will explore
its core reactivity, provide validated protocols for its key transformations, and discuss its
strategic application in the synthesis of novel molecular entities.

Core Chemical and Physical Profile
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A foundational understanding begins with the compound's basic properties. These data points
are critical for experimental design, from selecting appropriate solvents to predicting reaction
Kinetics.

Property Value Source

] 2-(Chloromethyl)-4-nitro-1,3-
Chemical Name [1]
benzoxazole

2-(Chloromethyl)-4-
nitrobenzoxazole; 2-

Synonyms [1]
(Chloromethyl)-4-

nitrobenzo[d]oxazole

CAS Number 143708-26-3 [1]
Molecular Formula CsHsCIN20s3 [1]
Molecular Weight 212.59 g/mol [1]
Appearance Solid (predicted)

Melting Point 98-100 °C [1]
Boiling Point 336.2 £ 22.0 °C (Predicted) [1]
Density 1.528 + 0.06 g/cm? (Predicted) [1]
pKa -4.29 + 0.30 (Predicted) [1]

Chemical Structure:
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A Trifecta of Reactivity: Analyzing the Functional
Groups

The utility of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole stems from the interplay of its three
key functional regions. Understanding the individual contribution of each is paramount to
exploiting this molecule's synthetic potential.

The Benzoxazole Core: A Stable Aromatic Foundation

The benzoxazole ring system is a "privileged scaffold” in medicinal chemistry, found in
numerous bioactive compounds.[2][3] Its aromaticity confers significant stability, making the
core itself relatively unreactive under common synthetic conditions.[2] This stability is crucial,
as it allows for selective chemical modifications at the more reactive peripheral groups without
degradation of the central ring structure.

The Chloromethyl Group (-CH2Cl): The Primary Reactive
Site

The chloromethyl group at the 2-position is the molecule's primary electrophilic center. The
chlorine atom is a good leaving group, making the adjacent methylene carbon highly

susceptible to attack by nucleophiles. This functionality is the gateway to a vast array of
derivatives.

Causality of Reactivity: This group functions as a potent alkylating agent, primarily through an
Sn2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction proceeds via a
backside attack by the nucleophile, leading to the displacement of the chloride ion and the
formation of a new carbon-nucleophile bond. The choice of a polar aprotic solvent (e.g., DMF,
Acetonitrile) is often optimal as it solvates the counter-ion of the nucleophile without hydrogen
bonding to the nucleophile itself, thus maximizing its reactivity.

Caption: Workflow for nucleophilic substitution.
Step-by-Step Methodology:

e Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
add 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (1.0 eq). Dissolve it in anhydrous N,N-
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dimethylformamide (DMF) to a concentration of 0.1 M.

o Expertise & Causality: Anhydrous conditions are critical to prevent hydrolysis of the
chloromethyl group. DMF is an excellent polar aprotic solvent for Sn2 reactions.

o Base Addition: Add anhydrous potassium carbonate (K2COs, 2.5 eq). Stir the suspension for
10 minutes.

o Expertise & Causality: K2COs is a mild, insoluble base that will neutralize the HCI formed
in situ if any side reactions occur, and more importantly, will deprotonate the piperidinium
salt that forms, regenerating the free amine nucleophile. Using a solid base simplifies
purification.

» Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidine (1.2
eq) dropwise over 5 minutes.

o Expertise & Causality: A slight excess of the nucleophile ensures the reaction goes to
completion. Addition at O °C helps to control any initial exotherm.

e Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room
temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30%
Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting
material.

e Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel
containing cold water. Extract the aqueous phase three times with ethyl acetate.

o Expertise & Causality: This step removes the water-soluble DMF and inorganic salts.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the resulting crude oil or
solid by flash column chromatography on silica gel.

Protocol: Reduction of the Nitro Group
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This protocol describes a common and reliable method for converting the nitro group to a
primary amine.

Objective: To reduce the nitro group of a derivative (e.g., the product from 3.1) to an amine
using tin(ll) chloride.

Diagram of Workflow:

Caption: Workflow for nitro group reduction.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-benzoxazole starting material
(1.0 eq) in ethanol (EtOH).

o Reagent Addition: Add tin(Il) chloride dihydrate (SnCl2-2H20, 5.0 eq) to the solution.

o Expertise & Causality: SnClz is a classic and effective reducing agent for aromatic nitro
groups. A significant excess is used to ensure the reaction proceeds to completion.

e Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to
reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.

o Trustworthiness: The resulting amine will be significantly more polar than the starting nitro
compound, showing a much lower Rf on the TLC plate.

» Work-up and Basification: Cool the reaction to room temperature and carefully pour it over
crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) with
vigorous stirring until the solution is basic (pH > 8) and effervescence ceases.

o Expertise & Causality: Basification is crucial. It neutralizes the acidic reaction medium and
precipitates tin salts as tin hydroxides, which can then be removed.

« Filtration and Extraction: The resulting mixture is often a thick emulsion. Filter the entire
mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with
ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
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 Purification: Dry the organic layer over Na2SOa, filter, and concentrate to yield the desired 4-
amino-benzoxazole derivative, which is often pure enough for the next step.

Strategic Role in Drug Discovery

The true power of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole lies in its capacity as a divergent
scaffold. The two distinct reactive sites allow for a logical and efficient exploration of chemical
space, which is the cornerstone of modern lead optimization in drug discovery.

G—(Chloromethyl)-4-nitro-1,3-benzoxazo|9
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Caption: Use as a scaffold for library synthesis.

This divergent approach allows for the rapid generation of hundreds of unique analogues from
a single, readily accessible starting material. By first varying the nucleophile that displaces the
chloride and then subsequently modifying the amine derived from the nitro group, researchers
can systematically probe the structure-activity relationship (SAR) of a new chemical series.

Safety and Handling

Given its chemical structure, 2-(Chloromethyl)-4-nitro-1,3-benzoxazole must be handled with
appropriate care. While specific toxicological data is limited, its properties as an alkylating
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agent and its relation to other hazardous nitroaromatics and chlorinated compounds warrant a
cautious approach. [6][7]

e Hazard Class: Should be treated as harmful if swallowed, a skin irritant/corrosive, and a
substance that can cause serious eye damage. [6][7]* Handling:

o Always use in a well-ventilated chemical fume hood.
o Avoid inhalation of dust or vapors.
o Avoid all contact with skin and eyes.
o Personal Protective Equipment (PPE):
o Wear chemical-resistant gloves (nitrile is a suitable choice).
o Wear chemical safety goggles or a face shield.
o Wear a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong bases, alcohols, and amines. [6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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